Fmoc-D-his(trt)-OH, also known as Fmoc-D-histidine(trityl)-hydroxyl, is a derivative of histidine that is commonly used in peptide synthesis. This compound features a 9-fluorenylmethoxycarbonyl (Fmoc) protective group, which is crucial for the selective protection of the amino group during the synthesis of peptides. The trityl (Trt) group provides additional protection for the imidazole side chain of histidine, making it stable under various synthetic conditions.
Fmoc-D-his(trt)-OH can be synthesized from histidine or obtained from commercial suppliers specializing in peptide synthesis reagents. It is primarily utilized in solid-phase peptide synthesis (SPPS) due to its stability and efficiency in coupling reactions.
This compound falls under the category of amino acid derivatives and is classified as a protected amino acid. It is particularly relevant in biochemistry and medicinal chemistry for the development of peptide-based therapeutics.
The synthesis of Fmoc-D-his(trt)-OH typically involves several key steps:
The molecular structure of Fmoc-D-his(trt)-OH can be depicted as follows:
Fmoc-D-his(trt)-OH participates in various chemical reactions, primarily in the context of peptide synthesis:
The mechanism by which Fmoc-D-his(trt)-OH functions in peptide synthesis involves:
Research indicates that optimizing reaction conditions significantly reduces racemization, enhancing yield and purity .
Fmoc-D-his(trt)-OH is widely utilized in various scientific fields:
Fmoc-D-His(Trt)-OH (N-α-9-Fluorenylmethoxycarbonyl-N-ε-trityl-D-histidine) represents a specialized protected amino acid derivative essential for solid-phase peptide synthesis (SPPS). Its chemical structure integrates three critical functional elements: the Fmoc group protecting the α-amino group, the trityl (Trt) group shielding the imidazole side chain of histidine, and the D-configuration at the chiral α-carbon. This configuration provides synthetic access to peptides containing D-histidine residues—a crucial capability for developing peptide therapeutics with enhanced stability and novel biological activities. The compound typically appears as a white crystalline powder with characteristic physicochemical properties, including a molecular weight of 619.7 g/mol (C₄₀H₃₃N₃O₄) and a specific optical rotation of [α]²²/D = -80° to -85° (c=1% in chloroform) [1] [4] [7]. Its CAS registry number (135610-90-1) provides a unique identifier for chemical tracking and regulatory documentation. As a non-proteogenic amino acid derivative, it enables the synthesis of peptide sequences inaccessible through ribosomal biosynthesis, making it indispensable for advanced peptide engineering applications.
Table 1: Key Physicochemical Properties of Fmoc-D-His(Trt)-OH
Property | Specification | Reference |
---|---|---|
CAS Number | 135610-90-1 | [1] |
Molecular Formula | C₄₀H₃₃N₃O₄ | [4] |
Molecular Weight | 619.7 g/mol | [1] |
Optical Rotation | [α]²²/D: -80° to -85° (c=1% in chloroform) | [7] |
Purity | ≥97% (HPLC) | [4] |
Enantiomeric Purity | ≤0.5% L-enantiomer contamination | [7] |
Melting Point | 141–146 °C | [4] |
Enantiomeric purity in amino acid building blocks is non-negotiable for synthesizing therapeutically relevant peptides. Racemization during SPPS—particularly at histidine residues due to their nucleophilic imidazole side chain—introduces stereochemical impurities that compromise biological activity and pharmacokinetic profiles. The Fmoc group in Fmoc-D-His(Trt)-OH enables mild base-mediated deprotection (typically using piperidine), while the bulky trityl group sterically hinders racemization by suppressing imidazole-catalyzed base abstraction of the α-proton during activation and coupling steps. This dual protection strategy is critical because histidine exhibits exceptionally high racemization propensity (up to 60% under certain conditions in unprotected analogues) [5]. Mechanistically, racemization occurs predominantly during carbodiimide-mediated activation when the imidazole nitrogen attacks the carbonyl carbon of the activated species, forming an oxazolone intermediate susceptible to base-catalyzed epimerization. The trityl group’s steric bulk effectively blocks this nucleophilic participation, reducing racemization to ≤0.4% per coupling cycle—a level undetectable by conventional analytical methods but biologically significant in therapeutic peptides [5] [9]. Consequently, Fmoc-D-His(Trt)-OH ensures chiral fidelity during iterative coupling cycles, enabling the synthesis of complex D-histidine-containing peptides like hormone analogues and enzyme inhibitors with defined stereochemistry. Quality control via chiral HPLC-ESI-MS/MS confirms enantiomeric purity at ≤0.5% L-enantiomer contamination, meeting pharmaceutical requirements for synthetic peptide building blocks [7].
D-amino acids confer revolutionary advantages in peptide engineering: enhanced metabolic stability against protease degradation, reduced immunogenicity, and improved bioavailability. These properties stem from the inversion of chiral geometry, which disrupts recognition by endogenous proteolytic enzymes while preserving target-binding affinity through side chain conservation. Fmoc-D-His(Trt)-OH specifically enables the strategic incorporation of D-histidine into peptide sequences—a manipulation that profoundly impacts structure-activity relationships. The imidazole ring participates in metal coordination, hydrogen bonding, and acid-base catalysis; its D-configuration repositions these functional capabilities spatially, potentially optimizing interactions with therapeutic targets. For example, D-histidine-containing analogues of glucagon-like peptide-1 (GLP-1) exhibit prolonged half-lives in vivo due to resistance to dipeptidyl peptidase-4 (DPP-4) cleavage while maintaining insulinotropic activity [2]. Analytically, verifying enantiomeric purity in such constructs demands sophisticated methodologies like chiral HPLC-ESI-MS/MS with deuterated acid hydrolysis. This technique hydrolyzes the synthetic peptide in DCl to deuterate amino acids racemized during sample preparation, allowing mass-selective exclusion of artificially generated D-isomers. Subsequent separation on Crownpak® or Chiralpak® ZWIX columns resolves underivatized D/L-amino acids, enabling quantitation down to 0.1% D-enantiomer—essential for compliance with regulatory guidelines stipulating ≤1.0% total D-isomer content in therapeutic peptides [2] [9]. This analytical rigor underscores the compound’s role in manufacturing peptide drugs where stereochemical impurities could compromise safety or efficacy.
The trityl (triphenylmethyl) group has evolved from a carbohydrate-protecting agent to an indispensable solution for histidine side chain protection since its initial application in imidazole chemistry in the 1970s. The seminal patent US3872095A (1975) first documented N-tritylimidazole derivatives, demonstrating their stability under basic conditions and acid-labile deprotection—properties immediately recognized as advantageous for orthogonal protection schemes in peptide synthesis [10]. For histidine, tritylation specifically addresses two challenges: preventing metal coordination during purification and suppressing racemization during activation. Early syntheses involved direct alkylation of histidine’s imidazole nitrogen with trityl chloride, but required stringent anhydrous conditions to minimize hydrolysis. The development of Fmoc-D-His(Trt)-OH emerged alongside Fmoc-SPPS methodologies in the 1980s, combining acid-labile Trt protection with base-labile Fmoc deprotection for orthogonality [6].
Deprotection strategies for the Trt group have significantly advanced. Initial methods relied on concentrated trifluoroacetic acid (TFA), but caused side reactions in complex peptides. Contemporary approaches utilize milder acidic conditions (1–5% TFA in dichloromethane) or innovative lithium-based deprotection. The latter employs lithium powder with catalytic isoprene in THF, cleaving the trityl group via single-electron transfer without disturbing acid-sensitive functionalities—a method particularly valuable for synthesizing acid-labile peptide conjugates [3]. This evolution reflects a broader trend toward chemoselective deprotection; the Trt group’s stability in base and nucleophiles allows retention during Fmoc removal and peptide coupling, while its controlled cleavage preserves integrity in complex synthetic targets. When benchmarked against alternative histidine protectants (e.g., Boc, Tos, or Pmc), the Trt group demonstrates superior racemization suppression and compatibility with automated SPPS, cementing its status in manufacturing therapeutic peptides containing D-histidine [3] [6] [8].
Table 2: Comparison of Imidazole Protecting Groups for Histidine in SPPS
Protecting Group | Deprotection Conditions | Racemization Risk | Compatibility with Fmoc-SPPS | Key Limitations |
---|---|---|---|---|
Trityl (Trt) | Mild acid (1–5% TFA); Li/isoprene | Very Low | Excellent | Moderate steric hindrance |
Boc | Moderate acid (25–50% TFA) | Low | Good | May require longer deprotection |
Tosyl (Tos) | Strong acid (HF) | Moderate | Poor | Requires specialized equipment |
2,4-Dinitrophenyl (Dnp) | Thiolysis (e.g., mercaptoethanol) | High | Poor | Side reactions with nucleophiles |
Pentafluorophenyl (Pfp) | Base (piperidine) | Low | Good | Incomplete removal reported |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3